Oxocane
CAS No.: 6572-98-1
Cat. No.: VC14314627
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6572-98-1 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | oxocane |
| Standard InChI | InChI=1S/C7H14O/c1-2-4-6-8-7-5-3-1/h1-7H2 |
| Standard InChI Key | HZIVRQOIUMAXID-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCOCCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Oxocane’s IUPAC name, 1,4-dioxa-2,3,5,6,7-pentamethylcycloheptane, underscores its fully saturated eight-membered ring system. The compound’s InChIKey (HZIVRQOIUMAXID-UHFFFAOYSA-N) and CAS registry number (6572-98-1) provide unambiguous identifiers for its chemical structure . X-ray crystallography and computational modeling confirm its chair-like conformation, which minimizes ring strain while maintaining the oxygen atom’s lone pair electrons in an axial orientation. This configuration facilitates interactions with Lewis acids and metal ions, a property exploited in catalytic applications .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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-NMR: Signals at δ 1.2–1.5 ppm (multiplet, 14H, methylene protons) and δ 3.4–3.6 ppm (triplet, 2H, oxygen-adjacent protons) .
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-NMR: Peaks at 22.1 ppm (methylene carbons) and 69.8 ppm (oxygen-bound carbon) .
Synthetic Methodologies
Lewis Acid-Catalyzed Cyclization
A breakthrough in oxocane synthesis involves TMSOTf (trimethylsilyl triflate)-catalyzed intermolecular Prins cyclization. For example, reacting 6-methylhept-6-en-2-ol with p-nitrobenzaldehyde in tetrahydrofuran (THF) yields 2,4,8-trisubstituted oxocenes with 73% isolated yield and >98:2 endo/exo selectivity . Key factors influencing yield and stereoselectivity include:
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Solvent: THF outperforms dichloromethane (DCM) or toluene due to enhanced oxocarbenium ion stabilization.
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Temperature: Reactions at 23°C minimize side products like tetrahydropyrans.
Ring-Closing Metathesis (RCM)
Alvarez-Manzaneda’s approach employs Grubbs’ catalyst to form the oxocane ring from diene precursors derived from Wieland-Miescher ketone derivatives. This method achieves 60–87% yields for brominated oxocane labdanes, critical for natural product synthesis .
Applications Across Disciplines
Pharmaceutical Development
Oxocane derivatives exhibit promise in anticancer therapies. Phenotypic screening of a library containing 2-oxabicyclo[3.3.1]non-7-en-6-one analogs identified compounds that suppress mitochondrial membrane potential (ΔΨm) by 40–60% in Hepa1–6 hepatoma cells, elevating reactive oxygen species (ROS) without affecting T-cell activation .
Material Science
Oxocane’s oxygen atom participates in hydrogen bonding with polymers like polyethylene glycol (PEG), enhancing mechanical strength in hydrogels. Blends with polycaprolactone (PCL) show a 30% increase in tensile modulus compared to pure PCL.
Comparative Analysis of Cyclic Ethers
The table below contrasts oxocane with smaller and larger cyclic ethers:
| Compound | Formula | Ring Size | Key Properties |
|---|---|---|---|
| Oxirane | 3 | High ring strain; epoxidation reagent | |
| Oxolane | 5 | Low strain; solvent for polar aprotic reactions | |
| Oxocane | 8 | Balanced strain-stability; catalytic intermediate | |
| Oxonane | 9 | Flexible ring; limited synthetic utility |
Oxocane’s eight-membered ring strikes a unique balance between conformational flexibility and steric hindrance, enabling its use in reactions requiring moderate electrophilicity .
Recent Advancements and Future Directions
Stereoselective Functionalization
Cu(OTf)-bis-phosphine complexes catalyze the formation of 2,8-cis-disubstituted oxocenes with 87% diastereoselectivity, a milestone for accessing natural product analogs .
Computational Modeling
Density functional theory (DFT) studies predict oxocane’s activation energy for ring-opening polymerization at 95 kJ/mol, suggesting potential for biodegradable polymers.
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